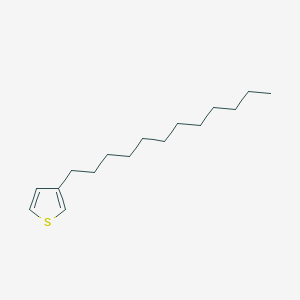

3-Dodecylthiophene

Beschreibung

Contextualizing 3-Dodecylthiophene within Conjugated Polymer Science

Conjugated polymers, characterized by alternating single and double bonds along their backbone, exhibit unique electronic and optical properties that bridge the gap between traditional inorganic semiconductors and organic materials. These properties have positioned them as promising candidates for a wide range of applications in organic electronics, including transistors, solar cells, and light-emitting diodes. This compound fits into this domain as a crucial monomer precursor. Its incorporation into polymer chains allows for the creation of materials with tailored characteristics, influenced by the length and nature of the alkyl side chain.

Significance of this compound as a Monomer Precursor for Poly(this compound) (P3DDT) in Organic Electronics

The primary significance of this compound lies in its use as the monomer for synthesizing poly(this compound) (P3DDT). P3DDT is a prominent member of the poly(3-alkylthiophene) (P3AT) family, which are among the most widely studied conjugated polymers due to their tunable properties and processability. The dodecyl side chain on the thiophene (B33073) ring in this compound plays a critical role in determining the solubility and solid-state organization of the resulting P3DDT polymer. This side chain allows P3DDT to be processed from common organic solvents, which is a key advantage for low-cost, large-area fabrication techniques like spin-coating and printing. aip.orgpsu.eduresearchgate.neteku.edu

The synthesis of P3DDT from this compound can be achieved through various polymerization methods, including oxidative polymerization and methods like the Grignard Metathesis Method (GRIM). scientific.netchemicalbook.comresearchgate.netresearchgate.net The regioregularity of the resulting P3DDT polymer, which refers to the head-to-tail coupling of the monomer units, significantly impacts its electronic and structural properties. High regioregularity generally leads to better-ordered polymer chains, facilitating more efficient charge transport. scientific.netsigmaaldrich.com

Overview of P3DDT's Role as a p-type Semiconducting Polymer

P3DDT functions as a p-type semiconducting polymer. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk In organic semiconductors, p-type materials primarily conduct charge through the movement of "holes" (absence of electrons) along the polymer backbone. This property is essential for the operation of many organic electronic devices, where P3DDT can serve as the active layer for hole transport. sigmaaldrich.com The semiconducting behavior of P3DDT is a direct consequence of its conjugated backbone, which allows for the delocalization of pi electrons.

The electrical conductivity of P3DDT can be significantly enhanced through doping, a process that involves introducing charge carriers into the polymer matrix. Oxidative doping, for instance using FeCl₃, is a common method to introduce positive charges (holes) into the P3DDT backbone, thereby increasing its conductivity. aip.orgkpi.uaresearchgate.netrsc.org The mobility of these charge carriers within the polymer film is a key parameter determining device performance. P3DDT has demonstrated hole mobilities in the range of 10⁻⁴ to 10⁻¹ cm²/V·s. sigmaaldrich.com

Emerging Applications and Research Trajectories of this compound-Derived Materials

The properties of P3DDT, derived from the this compound monomer, make it suitable for a variety of emerging applications in organic electronics and beyond. Its use as a p-type semiconductor is fundamental to its application in organic photovoltaic (OPV) devices, where it can form a bulk heterojunction with n-type materials to convert light into electricity. sigmaaldrich.comsquarespace.comresearchgate.net P3DDT has also been explored for use in organic thin-film transistors (OTFTs), which are essential components in flexible displays and integrated circuits. sigmaaldrich.comsigmaaldrich.com

Beyond traditional organic electronics, research trajectories for this compound-derived materials include their incorporation into mixed ionic/electronic conductors (MIECs) for applications in energy storage (like batteries) and electrochemical devices. aip.orgresearchgate.net Copolymers incorporating this compound with other functional monomers are being developed to create materials with enhanced or tailored properties, such as improved ionic conductivity or specific self-assembly characteristics. aip.orgfigshare.comosti.govacs.org The ability to control the molecular architecture and morphology of P3DDT-based block copolymers, for instance, is an active area of research aimed at optimizing performance in various devices. figshare.comosti.govacs.orgresearchgate.net Furthermore, studies are investigating the mechanical properties of P3DDT films and how they can be tuned through factors like side-chain length and doping, which is crucial for the development of flexible and stretchable electronics. rsc.orgsquarespace.comresearchgate.netacs.org

Data Tables

Here are some representative data points related to this compound and P3DDT, compiled from the search results:

| Property | Value | Notes | Source |

| This compound | |||

| CAS Number | 104934-52-3 | sigmaaldrich.combiosynth.com | |

| Molecular Weight | 252.46 g/mol | sigmaaldrich.combiosynth.com | |

| Boiling Point | 290 °C | Literature value | chemicalbook.comscientificlabs.co.uksigmaaldrich.com |

| Density | 0.902 g/mL at 25 °C | Literature value | chemicalbook.comscientificlabs.co.uksigmaaldrich.com |

| Refractive Index (n²⁰/D) | 1.488 | Literature value | chemicalbook.comscientificlabs.co.uksigmaaldrich.com |

| Poly(this compound) (P3DDT) | |||

| CAS Number (Regioregular) | 137191-59-4 | sigmaaldrich.com | |

| Average Mw (Electronic Grade) | ~27,000 g/mol | Example value | sigmaaldrich.com |

| Melting Temperature (Tm, DSC) | 165.6 °C (peak) | Example value | sigmaaldrich.com |

| Semiconductor Type | p-type | chemicalbook.comsigmaaldrich.comscientificlabs.co.uk | |

| Hole Mobility (doped) | 10⁻⁴ - 10⁻¹ cm²/V·s | Range | sigmaaldrich.com |

| Electrical Conductivity (doped) | Up to 12 S/cm (Iodine doped) | Example value | researchgate.net |

| Electrical Conductivity (doped) | Up to ~7 S/cm (Oxidatively doped) | Example value (copolymer) | aip.org |

| Electrical Conductivity (doped) | > 10⁸ S/m (FeCl₃ doped) | At 0.021 mol of Fe/mol dodecylthiophene | researchgate.net |

| Band Gap (film) | 2.2 eV | Example value | lnpu.edu.cn |

| Layer d-spacing (Room Temperature) | Nominal 26.2 Å | Semicrystalline P3DDT | nist.gov |

| Tensile Modulus (undoped, low RR) | ~45-50 MPa | Regioregular P3DDT | rsc.org |

| Tensile Modulus (doped, low RR) | ~80 MPa (7 mol% F4TCNQ) | Regioregular P3DDT | rsc.org |

| Tensile Modulus (doped, low RR) | Up to 470 MPa (18 mol% FeCl₃, unaligned) | Example value | rsc.org |

Detailed Research Findings

Detailed research on this compound and P3DDT has explored various aspects of their synthesis, characterization, and application.

Synthesis: this compound can be synthesized through methods involving the reaction of 3-bromothiophene (B43185) with halogenated hydrocarbons, often utilizing Grignard reagents and catalysts like Ni(dppp)Cl₂. chemicalbook.comprepchem.com P3DDT is commonly synthesized via oxidative polymerization using oxidants like FeCl₃. scientific.netresearchgate.netresearchgate.net The regioregularity of P3DDT is a critical factor controlled during synthesis, impacting the polymer's ability to order and transport charge effectively. scientific.netacs.orgfigshare.com

Structural and Thermal Properties: P3DDT exhibits semicrystalline behavior, with a nominal layer d-spacing of approximately 26.2 Å at room temperature. nist.gov The thermal properties, including glass transition and melting temperatures, are influenced by factors such as molecular weight and regioregularity. scientific.netsigmaaldrich.comacs.orgfigshare.com For instance, regioregular P3DDT with an average Mw of ~27,000 has a melting temperature of 165.6 °C. sigmaaldrich.com Regioregularity also affects the crystalline structures (Form I and Form II) and phase transition temperatures of P3DDT. acs.orgfigshare.com

Electronic Properties: P3DDT is a p-type semiconductor. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk Its electrical conductivity is highly dependent on doping. Doping with iodine can result in conductivity values up to 12 S/cm. researchgate.net FeCl₃ doping has been shown to achieve conductivity exceeding 10⁸ S/m at specific doping concentrations. researchgate.net The electronic properties are also linked to the polymer's morphology and chain arrangement, which can be influenced by processing techniques like rubbing or self-assembly in block copolymers. psu.eduacs.orgtandfonline.com

Mechanical Properties: The mechanical properties of P3DDT films, such as tensile modulus and yield point, are important for flexible electronics. The elastic modulus of undoped regioregular P3DDT with low regioregularity is relatively low (~45-50 MPa) but can increase significantly upon doping. rsc.org The yield point has been observed to increase with decreasing film thickness. researchgate.netacs.org

Morphology and Self-Assembly: P3DDT can self-assemble into ordered structures, including nanowhiskers and nanoribbons, depending on processing conditions like solvent composition and aging time during crystallization. nih.gov In block copolymers, P3DDT blocks can drive self-assembly into various nanostructures like lamellae and cylinders, with the resulting morphology influenced by regioregularity and molecular architecture. figshare.comosti.govacs.orgresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKWIEFTBMACPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104934-53-4 | |

| Record name | Poly(3-dodecylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40369961 | |

| Record name | 3-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104934-52-3 | |

| Record name | 3-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dodec-1-yl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Dodecylthiophene and Poly 3 Dodecylthiophene Systems

Monomer Synthesis and Purification Strategies for 3-Dodecylthiophene

The synthesis of high-purity this compound is a crucial step in obtaining well-defined and functional poly(this compound). Various chemical routes have been developed for this purpose.

Synthesis from Thiophene (B33073) Derivatives (e.g., 3-bromothiophene)

This compound can be prepared from 3-bromothiophene (B43185) and halogenated hydrocarbons, such as 1-bromododecane (B92323), often in a single step. chemicalbook.com 3-Bromothiophene is an organosulfur compound with the formula C4H3BrS and is a colorless liquid. wikipedia.org Unlike 2-bromothiophene, the 3-bromo isomer is typically prepared by the debromination of 2,3,5-tribromothiophene, which is obtained by the bromination of thiophene. wikipedia.org

A common synthetic route involves the reaction of 3-bromothiophene with a dodecyl Grignard reagent, prepared from magnesium and 1-bromododecane, catalyzed by nickel(II) chloride complexes. chemicalbook.comprepchem.com For instance, one method describes adding 1-bromododecane to a mixture of magnesium chips, anhydrous THF, and a small amount of iodine under a nitrogen atmosphere to form the Grignard reagent. chemicalbook.com This is followed by the addition of Ni(dppp)Cl2 and a solution of 3-bromothiophene in anhydrous THF. chemicalbook.com The reaction mixture is typically stirred overnight. chemicalbook.com

Another reported synthesis involves the reaction of dodecylmagnesium bromide, prepared from dodecyl bromide and magnesium in anhydrous diethyl ether, with 3-bromothiophene in the presence of bis-(1,2-diphenylphosphino)ethane nickel (II) chloride. prepchem.com This mixture is stirred overnight at ambient temperature. prepchem.com

Chemical Routes to this compound (e.g., Kumada Coupling, Negishi Coupling)

Transition metal-catalyzed cross-coupling reactions, such as Kumada coupling and Negishi coupling, are frequently employed in the synthesis of substituted thiophenes, including this compound. The Kumada cross-coupling reaction involves the coupling of alkenyl or aryl halides with organomagnesium or organolithium reagents, catalyzed by nickel or palladium catalysts. nrochemistry.com

The synthesis of this compound can be achieved via Kumada coupling by reacting 3-bromothiophene with a dodecyl Grignard reagent (dodecylmagnesium bromide) using a nickel catalyst like Ni(dppp)Cl2. chemicalbook.comprepchem.com This approach has been shown to yield this compound with good efficiency. chemicalbook.com

While the provided search results primarily highlight the Kumada coupling for synthesizing this compound from 3-bromothiophene, Negishi coupling is another established method for forming carbon-carbon bonds between organohalides and organozinc reagents, catalyzed by palladium or nickel complexes. Although a specific example for the synthesis of this compound using Negishi coupling was not detailed in the provided snippets, related studies mention using Negishi cross-coupling for incorporating alkyl side chains into fluorinated thiophene monomers using palladium catalysts. rsc.org This suggests the potential applicability of Negishi coupling for synthesizing this compound by reacting 3-bromothiophene with a dodecylzinc halide.

Purification Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for the synthesis of well-defined conducting polymers with desired electronic properties. Purification is typically performed after the crude product is obtained from the synthesis reaction.

Common purification techniques include extraction and chromatography. After the reaction is quenched, the crude product is often extracted using organic solvents such as dichloromethane (B109758) or diethyl ether. chemicalbook.comprepchem.com The combined organic layers are then washed and dried over anhydrous drying agents like magnesium sulfate. chemicalbook.comprepchem.com

Further purification is commonly achieved through column chromatography. chemicalbook.com For the synthesis from 3-bromothiophene and 1-bromododecane using Ni(dppp)Cl2, column separation purification using n-hexane as the eluent has been reported to yield a clear liquid product with a high yield. chemicalbook.com Another method mentions purifying the crude product by vacuum distillation followed by flash chromatography. prepchem.com

The purity of the synthesized this compound can be assessed using analytical techniques such as gas chromatography-mass spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. cmu.edu

Polymerization Techniques for Poly(this compound) (P3DDT)

Poly(this compound) (P3DDT) is a p-type semiconducting polymer formed by the polymerization of this compound monomers. chemicalbook.comsigmaaldrich.com Various polymerization techniques can be employed, with electrochemical polymerization being a significant method for forming P3DDT films. chemicalbook.comeku.edutandfonline.com

Electrochemical Polymerization Methods for P3DDT Film Formation

Electrochemical polymerization is a widely used technique for synthesizing conducting polymer films directly onto an electrode surface. eku.edutandfonline.comresearchgate.net This method involves the oxidative polymerization of the monomer in an electrolyte solution under an applied potential or current. researchgate.net

P3DDT films can be electropolymerized and deposited on various substrates, such as Fluorine-doped Tin Oxide (FTO) or glassy carbon (GC) electrodes. tandfonline.comresearchgate.net The process typically takes place in an electrochemical cell using a three-electrode setup, consisting of a working electrode (where the polymerization occurs), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode). tandfonline.comresearchgate.net

Techniques like cyclic voltammetry (CV), chronoamperometry, and chronocoulometry can be used for the electrochemical deposition of poly(3-alkylthiophene) films, including P3DDT. researchgate.net In cyclic voltammetry, the potential of the working electrode is cycled between defined limits, leading to the oxidative polymerization of the monomer and deposition of the polymer film. researchgate.net The thickness of the resulting film can be controlled by adjusting the number of cycles. researchgate.net

Research has investigated the electropolymerization and electrodeposition of P3DDT, demonstrating its successful deposition onto ITO substrates. eku.edu Studies have also explored the correlation between the charge passed during electrodeposition and the resulting film properties, such as the amount of electroactive polymer and polymer film morphology. eku.edu

Influence of Electrolyte Systems (e.g., LiClO4/CH3CN)

The electrolyte system, comprising the solvent and the supporting electrolyte salt, plays a crucial role in the electrochemical polymerization process and the properties of the resulting polymer film. researchgate.net A common electrolyte system used for the electrochemical polymerization of this compound is a solution of lithium perchlorate (B79767) (LiClO4) in acetonitrile (B52724) (CH3CN). tandfonline.comresearchgate.net

Acetonitrile (CH3CN) is a polar aprotic solvent frequently used in electrochemical applications due to its ability to dissolve various salts and its relatively wide electrochemical window. fishersci.cafishersci.be Lithium perchlorate (LiClO4) is an inorganic salt known for its high solubility in many solvents, including acetonitrile, and is commonly used as a supporting electrolyte. wikipedia.orgfishersci.nl

Studies have utilized electrolyte solutions containing acetonitrile, this compound monomer, and lithium perchlorate for the electrochemical synthesis of P3DDT films. researchgate.net The concentrations of the supporting electrolyte and monomer are important parameters that can influence the polymerization process and the resulting film characteristics. researchgate.net For instance, concentrations of 0.100 mol/L for the supporting electrolyte and 0.050 mol/L for the monomer have been reported. researchgate.net

The choice of electrolyte can affect the oxidation potential of the monomer and the morphology and electrical conductivity of the resulting polymer film. researchgate.netresearchgate.net For example, the inclusion of boron trifluoride diethyl etherate (BFEE) in acetonitrile has been shown to decrease the monomer oxidation potential during the electrochemical polymerization of 3-methylthiophene. researchgate.net While this specific example is for 3-methylthiophene, it illustrates how electrolyte composition can influence the electrochemical behavior of substituted thiophenes.

The interaction between the electrolyte anions and the growing polymer chains can also influence the polymer morphology and properties. researchgate.net For instance, the interaction between ClO4- anions and P3DDT molecules has been noted in relation to optical properties. researchgate.net The electrolyte system can impact the diffusion of monomer molecules and electrolyte ions during polymerization, which in turn affects the growth and morphology of the polymer film. jst.go.jp

The ionic conductivity of the electrolyte solution is also a relevant factor, particularly in the context of polymer electrolytes for applications like batteries. Studies on polymer electrolytes comprising lithium perchlorate and polymers in acetonitrile have investigated the temperature-dependent ionic conductivity, highlighting the influence of factors like electrode polarization relaxation time and viscosity. niscpr.res.in While this research focuses on polymer electrolytes rather than the polymerization process itself, it underscores the importance of the electrolyte's ionic properties.

Electrochemical impedance spectroscopy (EIS) can be used to investigate the electrochemical behavior of the polymer films in the presence of the electrolyte, providing insights into charge transfer resistance and capacitance, which are influenced by the electrolyte composition. researchgate.netrsc.org

| Electrolyte System (Example) | Supporting Electrolyte Concentration | Monomer Concentration | Solvent |

| LiClO4/CH3CN | 0.100 mol/L | 0.050 mol/L | Acetonitrile |

Chemical Oxidative Polymerization of this compound (e.g., FeCl3 method)

Chemical oxidative polymerization is a common and relatively simple method for synthesizing polythiophenes, including P3DDT. The method typically involves the use of an oxidizing agent to initiate the polymerization of the thiophene monomer.

Role of Oxidants (e.g., Iron (III) Chloride Anhydrous)

Iron (III) chloride anhydrous (FeCl3) is a widely used oxidant in the chemical oxidative polymerization of this compound researchgate.netresearchgate.net. FeCl3, also known as ferric chloride, is a hygroscopic crystalline solid that acts as a moderately strong Lewis acid and a mild oxidizing agent wikipedia.orgamericanelements.comsigmaaldrich.comnih.gov. In this polymerization, FeCl3 initiates the oxidative coupling of the this compound monomers, leading to the formation of the polymer chain. The FeCl3 method has been used to synthesize P3DDT, and the resulting polymer's chemical structure can be characterized using techniques such as 1H-NMR and gel permeation chromatography (GPC) researchgate.net. The use of FeCl3 can lead to conjugated polymers that are processable from solution researchgate.net.

Solvent System Optimization (e.g., Acetonitrile/Dichloromethane Mixtures)

The choice of solvent system is crucial in chemical oxidative polymerization as it affects the solubility of the monomer, polymer, and oxidant, as well as the reaction kinetics and the morphology of the resulting polymer. Acetonitrile (CH3CN) is a polar aprotic solvent commonly used in organic reactions fishersci.benih.govfishersci.cathermofisher.com. Dichloromethane (CH2Cl2), also known as methylene (B1212753) chloride, is a volatile, slightly polar organochlorine compound that is miscible with many organic solvents and is also used as a solvent for organic reactions wikipedia.orgfishersci.chfishersci.seamericanelements.comchemscience.com. While the provided search results mention acetonitrile and dichloromethane as solvents, specific details regarding the optimization of acetonitrile/dichloromethane mixtures for the chemical oxidative polymerization of this compound and the impact of varying their ratios are not explicitly detailed within the search snippets. However, solvent optimization in such systems generally aims to achieve a balance between monomer and oxidant solubility, control polymerization rate, and influence polymer chain growth and aggregation.

Impact of Surfactants in Chemical Polymerization

The presence of surfactants during chemical oxidative polymerization can influence the morphology and properties of the resulting polythiophenes. Surfactants can act as templates, guiding the formation of polymer structures. Studies on the chemical oxidative polymerization of thiophene homopolymers have shown that the presence of different surfactants (anionic, cationic, and non-ionic) can lead to variations in surface morphology researchgate.netcapes.gov.br. Surfactant molecules can aggregate to form micelles, which can serve as polymerization sites researchgate.net. The addition of surfactants can alter the morphology and potentially enhance the conductivity of the resulting polymers researchgate.net. For instance, polythiophene prepared with cationic and non-ionic surfactants exhibited smooth surfaces, while surfactant-free polythiophene showed a typical globular structure researchgate.netcapes.gov.br. The type and concentration of the surfactant can impact electrical conductivity and particle shape and size mdpi.com.

Regioregularity Control in P3DDT Synthesis

Regioregularity, specifically the head-to-tail (HT) coupling of monomer units, is a critical factor influencing the properties of polyalkylthiophenes like P3DDT. High regioregularity leads to better chain packing, increased crystallinity, and improved charge transport properties. While the provided search results mention the importance of regioregularity in poly(3-alkylthiophene) synthesis and its impact on properties like crystallization modes and domain structures in block copolymers researchgate.netnih.govosti.govacs.org, detailed synthetic strategies specifically for controlling the regioregularity of P3DDT within the context of the outlined polymerization methods are not extensively described in the provided snippets. However, achieving high regioregularity in polythiophenes often involves using specific catalysts and controlled reaction conditions in methods like Kumada catalyst-transfer polymerization (KCTP) or controlled oxidative polymerizations. Regioregular poly(this compound-2,5-diyl) with greater than 98.5% head-to-tail regiospecific conformation is available, highlighting the importance and achievement of high regioregularity in P3DDT synthesis sigmaaldrich.com. The regioregularity of P3DDT can influence its melting temperature and crystallization rates osti.gov.

Synthesis of P3DDT-Based Copolymers and Block Copolymers

The synthesis of copolymers and block copolymers incorporating P3DDT blocks allows for tailoring the material properties by combining the characteristics of P3DDT with those of other polymer segments. Various methodologies have been developed to achieve controlled architectures and compositions.

Copolymerization of this compound with Other Thiophene Derivatives (e.g., 2,2′-bithiophene)

Copolymerization of this compound (3-DDT) with other thiophene derivatives, such as 2,2′-bithiophene (2,2′-BT), is a common strategy to synthesize conjugated copolymers with varied electronic and structural properties. This copolymerization can be achieved through different methods, including chemical and electrochemical oxidation.

Chemical polymerization of 3-DDT with 2,2′-BT has been successfully carried out using iron (III) chloride anhydrous as an oxidant in a binary organic solvent system, typically a mixture of acetonitrile and dichloromethane. tandfonline.comtandfonline.com This method allows for the preparation of conjugated copolymer nanoparticles with different feed ratios of the monomers. tandfonline.comtandfonline.com The monomers themselves, 3-DDT and 2,2′-BT, are typically synthesized from their respective bromothiophene precursors, 3-bromothiophene and 2-bromothiophene. tandfonline.comtandfonline.com

Electrochemical copolymerization offers an alternative route, enabling the synthesis of copolymer thin films directly onto an electrode surface. This is commonly performed using cyclic voltammetry in an electrolyte solution, such as lithium perchlorate in acetonitrile, on a glassy carbon working electrode. tandfonline.comtandfonline.comresearchgate.net Studies have investigated the influence of monomer molar ratio on the electroactivity of the resulting copolymer films. tandfonline.comtandfonline.com

Characterization of these homo- and copolymers is typically performed using a range of analytical techniques to confirm their structure, thermal properties, morphology, and conductivity. These techniques include Fourier transform infrared (FTIR) spectroscopy, UV-vis spectroscopy, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and four-probe conductivity measurements. tandfonline.comtandfonline.comresearchgate.net

Beyond bithiophene, other thiophene derivatives can be copolymerized with this compound. For instance, random copolymerization of 2-chloro-3-dodecylthiophene with 2-chlorothiophene (B1346680) bearing a cyclic tetrasiloxane (B1260621) substituent has been reported. This synthesis involves deprotonative metalation of the chlorothiophenes using a bulky magnesium amide, followed by polymerization catalyzed by a nickel complex. oup.com

Synthesis of P3DDT Block Copolymers (e.g., P3DDT-b-P2VP, P3DDT-b-PMMA)

The synthesis of block copolymers containing P3DDT segments has attracted significant attention due to the potential for self-assembly into ordered nanostructures, which is crucial for many applications. Various strategies exist for the synthesis of P3AT-based block copolymers, including P3DDT block copolymers. researchgate.netmdpi.comresearchgate.netencyclopedia.pub These methods often involve linking two pre-synthesized polymer blocks or using a living polymer chain of one block to initiate the polymerization of the second block. researchgate.net

Specific examples of P3DDT block copolymers that have been synthesized and studied include P3DDT-b-PMMA (poly(this compound)-block-poly(methyl methacrylate)) postech.ac.kracs.orgkaist.ac.kracs.orgntu.edu.tw, P3DDT-b-P3TEGT (poly(this compound)-block-poly(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methyl thiophene)) mdpi.compostech.ac.kr, and P3DDT-b-PLA (poly(this compound)-block-polylactide). mdpi.comencyclopedia.pub Two prominent methods for synthesizing these block copolymers are anionic coupling reactions and "Click" chemistry approaches. researchgate.netresearchgate.netpostech.ac.kracs.org

Anionic coupling reactions are a versatile method for synthesizing block copolymers, including those containing P3DDT blocks. This approach typically involves the reaction between a living anionic polymer chain and a polymer chain end-functionalized with a group reactive towards anions. researchgate.netpostech.ac.kr

For instance, the synthesis of P3DDT-b-PMMA with narrow molecular weight distribution has been achieved via anionic coupling reaction. kaist.ac.kracs.org This method allows for controlled polymerization and the formation of well-defined block structures. In related work with poly(3-hexylthiophene) (P3HT), which is structurally similar to P3DDT, coil-rod-coil block copolymers were synthesized by coupling aldehyde-capped P3HT with living anionic polymers of coil blocks like poly(2-vinyl pyridine) (P2VP) and polyisoprene (PI). postech.ac.kr The higher electrophilicity of the aldehyde carbon facilitates the coupling reaction with living anions. postech.ac.kr

Anionic polymerization techniques are valuable for synthesizing the coil blocks with controlled molecular weights and narrow polydispersities before the coupling step. encyclopedia.pubnih.gov

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and efficient route for the synthesis of complex polymer architectures, including miktoarm star copolymers containing P3DDT arms. researchgate.netresearchgate.netnih.govresearchgate.net

A notable example is the synthesis of the [Poly(this compound)]2Poly(methyl methacrylate) miktoarm star copolymer (P3DDT2PMMA) using a click reaction. acs.orgresearchgate.netfigshare.comresearchgate.net This synthesis involves the reaction between PMMA functionalized with two ethynyl (B1212043) groups (PMMA-(≡)2) and ω-azidopropyl-P3DDT. acs.orgresearchgate.netfigshare.com The use of an alkyl linker, such as a propyl group, between the P3DDT block and the azido (B1232118) group is crucial to minimize steric hindrance during the click reaction, leading to the formation of a well-defined star copolymer with a narrow molecular weight distribution. acs.orgresearchgate.netfigshare.com

Studies on P3DDT2PMMA have shown that controlling the molecular architecture can effectively tune the morphology of the resulting materials. acs.orgfigshare.com For example, P3DDT2PMMA with different weight fractions of the P3DDT block exhibited various microdomain structures, including lamellar and hexagonally packed cylinders, which could be maintained even after crystallization of the P3DDT block. acs.orgfigshare.com This is in contrast to linear diblock copolymers of similar composition, which may exhibit different morphologies or form fibril structures upon crystallization. acs.orgfigshare.com

Miktoarm star copolymers like (P3HT)2PMMA and (P3DDT)2PMMA have also been prepared by combining grafting-from and grafting-onto approaches. mdpi.com Additionally, a star-shape 18-arm PS-b-P3DDT copolymer was synthesized through a combination of atom-transfer radical polymerization (ATRP) and click reaction, demonstrating the versatility of click chemistry in creating complex P3DDT-containing architectures. aps.org

Synthesis of Functionalized P3DDT Copolymers (e.g., bearing aniline (B41778) groups)

Functionalization of P3DDT copolymers with specific chemical groups allows for the introduction of new properties and functionalities, such as reactivity for further modifications or interactions with other materials. The synthesis of P3DDT copolymers bearing aniline groups is an example of such functionalization.

A copolymer of dodecylthiophene and its analogue bearing an aniline group at the end of the dodecyl side chain has been synthesized. mdpi.comresearchgate.net This copolymer is referred to as poly(this compound-co-3-(12-(4-aminophenoxy)dodecyl)thiophene) (PDT-co-ADT). mdpi.com The synthetic route involves the copolymerization of 2-bromo-3-dodecyle-5-iodothiophene and its end brominated analogue using the Grignard metathesis (GRIM) method. mdpi.com The monomers required for this copolymerization are synthesized from appropriate bromothiophene derivatives. mdpi.com

In this functionalized copolymer, the aniline group is strategically placed at the terminus of the dodecyl side chain. mdpi.comresearchgate.net This positioning allows the copolymer to be used for applications such as the covalent functionalization of carbon nanotubes through diazonium coupling reactions. mdpi.comresearchgate.net This one-step functionalization approach, where the functional group is directly attached to the polymer chain, offers better control over the functionalization rate compared to multi-step methods. mdpi.com

Advanced Characterization of Poly 3 Dodecylthiophene and Its Architectures

Spectroscopic Investigations of P3DDT Structural and Electronic Properties

The detailed characterization of poly(3-dodecylthiophene) (P3DDT) is essential for understanding its structure-property relationships, which are critical for its application in electronic devices. A suite of spectroscopic techniques provides in-depth information on the polymer's molecular structure, regioregularity, electronic transitions, and charge carrier properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR) for Regioregularity and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers like P3DDT. Specifically, ¹H-NMR is instrumental in quantifying the regioregularity, which describes the arrangement of the dodecyl side chains on the polythiophene backbone.

The connectivity of the this compound monomer units can result in head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) linkages. A high degree of HT regioregularity is crucial for achieving the planarity and close packing required for efficient charge transport. In the ¹H-NMR spectrum of poly(3-alkylthiophene)s, the chemical shifts of the α-methylene protons (the CH₂ group directly attached to the thiophene (B33073) ring) are particularly sensitive to the coupling type. rsc.org The HT arrangement typically results in a signal in the 2.75–2.8 ppm range, while the HH arrangement appears further upfield, between 2.5 and 2.6 ppm. rsc.org By integrating the areas of these respective peaks, the percentage of regioregularity can be calculated. For P3DDT, regioregularity is often assessed to be above 95% for materials intended for high-performance applications. tandfonline.com Other signals in the spectrum correspond to the aromatic protons on the thiophene ring (~6.9-7.0 ppm) and the various protons of the long dodecyl side chain (typically between 0.8 and 1.8 ppm). researchgate.net

| Proton Environment | Typical Chemical Shift (δ, ppm) | Significance |

|---|---|---|

| Aromatic Thiophene Ring Proton | ~6.9 - 7.0 | Confirms the polythiophene backbone structure. |

| α-Methylene Protons (Head-to-Tail) | ~2.75 - 2.8 | Used to quantify the degree of desired HT regioregularity. rsc.org |

| α-Methylene Protons (Head-to-Head) | ~2.5 - 2.6 | Indicates regiodefects in the polymer chain. rsc.org |

| Alkyl Side Chain Protons (CH₂)n | ~1.2 - 1.8 | Signals corresponding to the dodecyl side chain. |

| Terminal Methyl Protons (CH₃) | ~0.8 - 0.9 | Represents the end of the dodecyl side chain. |

Infrared (IR) Spectroscopy for Vibrational Analysis and Microstructure (e.g., FTIR, Cβ-H out-of-plane bending)

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups and insights into the polymer's microstructure and conformation. For P3DDT, Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for analyzing the arrangement of the thiophene rings.

The region between 790 and 870 cm⁻¹ is especially informative, as it contains the Cβ-H out-of-plane bending vibrations, which are sensitive to the polymer's conformation and crystalline packing. kyushu-u.ac.jpaps.org Studies on P3DDT have identified several key bands in this region. A peak around 820 cm⁻¹ is commonly observed and is associated with the ordered, crystalline domains of the polymer. aps.org The appearance of bands at different wavenumbers can indicate the presence of different crystalline forms (polymorphs). For instance, in P3DDT nanowires, a band at 819 cm⁻¹ is indicative of "Form I" crystals. kyushu-u.ac.jp Upon heating, changes in the spectra, such as the growth of a new band at 836 cm⁻¹, can signal a phase transition to a more disordered state. aps.org The narrowing and slight shift of a peak at 805 cm⁻¹ at lower temperatures can also suggest changes in the ordering of the polymer chains. aps.org Other characteristic peaks for poly(3-alkylthiophene)s include C=C symmetric stretching modes around 1450-1510 cm⁻¹ and C-H stretching from the alkyl side chains around 2850-2960 cm⁻¹. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Structural Implication |

|---|---|---|

| ~805-820 | Cβ-H out-of-plane bending | Indicates ordered polymer chains and crystalline domains. kyushu-u.ac.jpaps.org |

| ~836 | Cβ-H out-of-plane bending | Associated with a more disordered, high-temperature phase. aps.org |

| ~1379 | C-C intra-ring stretching | Vibration within the thiophene ring backbone. researchgate.net |

| ~1442-1450 | C=C symmetric ring stretching | Characteristic of the conjugated thiophene ring system. researchgate.net |

| ~2850-2960 | C-H symmetric/asymmetric stretching | Vibrations of the dodecyl side chains. researchgate.net |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Band Gap Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for investigating the electronic properties of conjugated polymers like P3DDT. The absorption of light in this spectral range promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to a π-π* electronic transition.

The UV-Vis spectrum of a P3DDT thin film typically shows a broad absorption band in the visible region, often with a maximum (λₘₐₓ) between 500 and 550 nm. researchgate.net The presence of fine vibronic structures, or shoulders, on this main absorption peak is a hallmark of highly regioregular, well-ordered polymers, indicating strong interchain interactions in the solid state. tandfonline.com In contrast, a solution spectrum or a spectrum of a regiorandom polymer will appear less structured. tandfonline.com The onset of absorption (the absorption edge) is used to estimate the optical band gap (E₉) of the material, a critical parameter for optoelectronic applications. The band gap for poly(3-alkylthiophene)s is typically in the range of 1.9 to 2.1 eV. chalcogen.ronih.gov Changes in the absorption spectrum, such as a red-shift (a shift to longer wavelengths), can indicate increased conjugation length and better planarization of the polymer backbone, which is often induced by annealing or other processing steps.

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Absorption Maximum (λₘₐₓ) | ~500 - 550 nm (in film) | Corresponds to the main π-π* transition; position indicates effective conjugation length. |

| Optical Band Gap (E₉) | ~1.9 - 2.1 eV | The energy difference between the HOMO and LUMO levels, determining the polymer's color and potential for light absorption. chalcogen.ronih.gov |

| Vibronic Shoulders | Present in well-ordered films | Indicates a high degree of structural order and interchain interactions (aggregation). tandfonline.com |

Raman Spectroscopy for Conformational and Electronic Structure Analysis

Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the conformation and electronic structure of conjugated systems. It is complementary to IR spectroscopy and is particularly effective for studying the C=C stretching modes that are central to the polymer's conjugated backbone.

The Raman spectrum of P3DDT is dominated by two main peaks. The most intense band, appearing around 1442 cm⁻¹, is assigned to the symmetric C=C stretching mode of the thiophene ring. researchgate.net A second prominent band, typically around 1379 cm⁻¹, corresponds to the C-C intra-ring stretching mode. researchgate.net The exact position and width of these peaks are sensitive to the effective conjugation length of the polymer chain; a longer, more planar conjugation length generally leads to a downshift in the peak frequency. This makes Raman spectroscopy a powerful tool for probing conformational changes, such as those that occur upon photoexcitation or doping. acs.org Other weaker bands can also be identified, such as C-H torsion at 1183 cm⁻¹ and C-C stretching from the dodecyl side chain at 1212 cm⁻¹. researchgate.net

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Structural Insight |

|---|---|---|

| ~1442 | Symmetric C=C stretching (thiophene ring) | Most intense peak; its position is sensitive to conjugation length and planarity. researchgate.net |

| ~1379 | C-C intra-ring stretching | Related to the skeletal structure of the thiophene ring. researchgate.net |

| ~1212 | C-C stretching (dodecyl chain) | Vibration associated with the alkyl side chain. researchgate.net |

| ~1183 | C-H in-plane bending/torsion | Deformation mode of protons on the thiophene ring. researchgate.net |

| ~727 | C-S-C ring deformation | Vibration involving the sulfur atom in the thiophene ring. researchgate.net |

Electron Spin Resonance (ESR) for Charge Carrier Characterization (e.g., g-value, linewidth)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a magnetic resonance technique that detects species with unpaired electrons. In the context of P3DDT, ESR is invaluable for studying charge carriers, such as polarons (radical cations), which are generated by chemical doping or photoexcitation. awardspace.ushuji.ac.il These charge carriers are essential for the electrical conductivity of the polymer.

An ESR spectrum provides two key parameters: the g-value and the linewidth. The g-value is a dimensionless proportionality constant that is characteristic of the unpaired electron's environment. libretexts.org For organic radicals, the g-value is typically very close to that of a free electron (g ≈ 2.0023). libretexts.org Small deviations from this value can provide information about the spin-orbit coupling and the specific location of the unpaired electron on the polymer chain. awardspace.us The linewidth of the ESR signal is related to the relaxation processes and interactions of the unpaired electron with its surroundings, such as magnetic nuclei (hyperfine interactions). A narrower linewidth often suggests that the charge carrier is delocalized over several monomer units. Light-induced ESR (LEPR) studies on P3DDT/fullerene blends have been used to characterize the photo-generated polarons on the polymer and radical anions on the fullerene, each having distinct g-values and relaxation properties. awardspace.us

| ESR Parameter | Typical Value/Observation | Physical Significance |

|---|---|---|

| g-value | ~2.002 - 2.003 | Identifies the charge carriers as organic radicals (polarons). Its anisotropy can reveal information about the orientation of the polymer. libretexts.orgawardspace.us |

| Linewidth (ΔB) | Variable (e.g., ~0.5 - 1.0 mT) | Relates to the spin relaxation time and delocalization of the charge carrier. Narrower lines can imply greater delocalization. |

| Spin Concentration | Proportional to signal intensity | Quantifies the number of unpaired electrons (charge carriers) in the sample. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. XPS is used to verify the purity of P3DDT and to investigate changes in its electronic structure, for example, upon doping.

An XPS survey scan of P3DDT will show peaks corresponding to the core-level electrons of carbon (C1s) and sulfur (S2p), confirming the elemental makeup of the polymer. High-resolution scans of these individual peaks provide information about the chemical bonding and oxidation states. researchgate.net The C1s spectrum can be deconvoluted into components representing carbon atoms in different environments: the C-C and C-H bonds of the alkyl chain and the C-C and C-S bonds within the thiophene ring. The S2p peak is characteristic of the sulfur atom in the thiophene ring. When P3DDT is oxidatively doped (p-doped), a positive charge (polaron or bipolaron) is created on the polymer backbone. This change in the electronic environment causes a shift in the binding energies of the core-level electrons. Specifically, the S2p and C1s peaks will shift to higher binding energies, providing direct evidence of the doping process and the change in the oxidation state of the polymer backbone. researchgate.net

| Core Level | Typical Binding Energy (eV) | Information Obtained |

|---|---|---|

| C1s | ~284.5 - 285.5 | Confirms the presence of carbon. Can be deconvoluted to distinguish between C-C/C-H in the alkyl chain and C-S/C=C in the thiophene ring. Shifts upon doping. researchgate.net |

| S2p | ~163.5 - 164.5 | Confirms the presence of sulfur. The S2p₃/₂ and S2p₁/₂ doublet is a fingerprint for the thiophene ring. Shifts to higher energy upon oxidation/doping. researchgate.net |

Electroreflectance Spectroscopy for Charge Transport Analysis in Devices

Electroreflectance Spectroscopy (ERS) is a powerful modulation spectroscopy technique used to investigate the electronic properties and charge transport phenomena within semiconductor devices. While specific studies on Poly(this compound) (P3DDT) are not extensively detailed in the provided literature, the application of ERS to analogous poly(3-alkylthiophenes) like Poly(3-hexylthiophene) (P3HT) provides a clear framework for its utility in analyzing P3DDT-based devices. aps.orgresearchgate.net ERS measures the change in the reflectance of a material in response to a modulated electric field. This allows for the direct probing of charge carriers within the accumulation layer at the organic semiconductor-insulator interface in a field-effect transistor (FET) configuration. aps.org

Scanning Tunneling Spectroscopy (STS) for Local Density of States and Electronic Band Gap Determination at Nanoscale

Scanning Tunneling Spectroscopy (STS) is a technique that provides profound insight into the local electronic structure of materials at the atomic and nanoscale. rsc.orgufmg.br It is an extension of Scanning Tunneling Microscopy (STM) that measures the tunneling current as a function of the bias voltage between the STM tip and the sample. The resulting conductance (dI/dV) spectrum is directly related to the local density of states (LDOS) of the sample. aip.org

For P3DDT, STS has been successfully employed to probe the electronic properties of individual polymer chains adsorbed on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). aip.orgnih.gov By positioning the STM tip over a P3DDT chain, the dI/dV spectrum reveals distinct peaks corresponding to the occupied and unoccupied molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the onsets of these peaks provides a direct measurement of the local electronic band gap at the nanoscale. aip.org Experimental STS measurements on P3DDT have determined a band gap of approximately 1.7 eV. aip.org This capability to resolve electronic structure on the scale of a single polymer chain is crucial for understanding how molecular conformation, packing, and interaction with the substrate influence the material's electronic properties.

The interpretation of experimental STS data is greatly enhanced by correlation with theoretical calculations. For P3DDT chains on HOPG, a hybrid computational scheme combining tight-binding (TB) methods with first-principles density-functional theory (DFT) has been used to simulate STS conductance spectra. aip.orgnih.govarxiv.org This approach allows for the inclusion of effects such as structural relaxation of the polymer upon adsorption onto the substrate. aip.orgnih.gov

The theoretical calculations can predict the STS conductance spectra, which are then compared with the experimental results. aip.org This comparison helps to validate the theoretical models and provides a more robust interpretation of the experimental features. For instance, simulations for P3DDT have successfully reproduced the main features of the experimental dI/dV spectra, confirming the assignments of the HOMO and LUMO states and the measured band gap. aip.org This synergy between theory and experiment is essential for building a comprehensive understanding of the structure-property relationships in conjugated polymers at the molecular level.

The ability of P3DDT to form self-organized monolayers on substrates makes it an interesting candidate for various electronic applications. rsc.org STS is an ideal tool for investigating the electronic properties of these monolayers. By scanning across the monolayer, STS can map the spatial variations in the LDOS and the electronic band gap, revealing information about the uniformity and electronic connectivity within the assembly.

The formation of self-assembled monolayers (SAMs) can significantly modify the electronic properties at interfaces, such as the work function and energy level alignment, which are critical for charge injection and transport in devices. nih.govossila.com While the literature focuses broadly on various molecules for SAMs, the principles are directly applicable to P3DDT. STS can directly measure the impact of molecular organization within a P3DDT monolayer on its electronic structure. For example, it can distinguish between regions of higher order (e.g., crystalline domains) and more disordered regions, correlating these structural differences with local electronic characteristics like the band gap and the position of frontier orbitals.

Structural and Morphological Analysis of P3DDT Films and Assemblies

The performance of P3DDT in electronic devices is intrinsically linked to its solid-state structure, including the degree of crystallinity, the orientation of polymer chains, and the presence of structural disorder. X-ray diffraction (XRD) is a primary and indispensable technique for probing these structural features in P3DDT thin films and assemblies. rsc.orgnist.govosti.gov

X-ray Diffraction (XRD) for Crystallinity, Lattice Parameters, and Disorder Fluctuations

XRD analysis of semicrystalline P3DDT films provides a wealth of information. The diffraction patterns typically show a series of sharp (h00) reflections at low angles, which correspond to the lamellar stacking of the polymer backbones separated by the interdigitated dodecyl side chains. nist.gov The position of these peaks allows for the precise determination of the interlayer d-spacing (lattice parameter). The presence and sharpness of these peaks are indicative of the degree of crystallinity within the film. nist.govacs.org

Furthermore, XRD can reveal how the structure evolves with temperature. Studies on P3DDT have shown that the material undergoes a liquid crystal polymer (LCP) phase transition at around 60 °C. nist.govnist.gov This transition is characterized by significant changes in the XRD patterns, such as a pronounced narrowing of the low-order (h00) reflection peaks upon heating. nist.gov This narrowing is not primarily due to an increase in crystallite size but rather to systematic variations in microscopic heterogeneities and fluctuations. nist.govnist.gov Concurrently, an anomalous broadening of higher-order (h=3-5) peaks is observed, which is strongly correlated with a maximum in disorder fluctuations during the LCP transition. nist.govnist.gov

To deconvolve the various contributions to the broadening of diffraction peaks, such as finite crystallite size and lattice disorder, the Warren-Averbach (WA) line-shape analysis is a sophisticated and powerful method. nist.govresearchgate.netusgs.gov This technique analyzes the Fourier coefficients of multiple orders of a given lattice reflection (e.g., (100), (200), (300), etc.). nist.gov The key principle is that peak broadening due to crystallite size is independent of the reflection order, whereas broadening from disorder (like lattice parameter fluctuations and displacement disorder) has a distinct dependence on the order. nist.gov

Application of the WA analysis to P3DDT films has provided semiquantitative measures of the volume-averaged crystallite sizes, lattice parameter variations, and disorder fluctuations. nist.govnist.gov This detailed analysis has shown that all three factors—crystallite size, lattice parameter fluctuation, and displacement disorder—are important in determining the final peak shape in P3DDT. nist.gov The method has been instrumental in understanding the structural changes during the thermotropic LCP transition, revealing that the observed narrowing of low-order peaks upon heating is mainly due to a reduction in microscopic heterogeneities rather than an increase in crystallite size. nist.govnist.gov

Data Tables

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microscale morphology of materials. mdpi.com In the study of Poly(this compound) (P3DDT), SEM reveals how processing conditions and composition influence the film's surface structure. P3DDT films often exhibit grain-like structures. rsc.org The size and packing of these grains are influenced by factors such as the solvent used for spin-coating and subsequent annealing treatments. rsc.org

For instance, in hybrid materials where P3DDT is combined with other components like multi-walled carbon nanotubes (MWCNTs), SEM images can confirm the dispersion and interaction between the polymer and the nanotubes. One study showed that MWCNTs grafted with P3DDT were well-dispersed within a polymer matrix without significant agglomeration. researchgate.net The morphology of poly(3-alkylthiophene)s, a class of polymers that includes P3DDT, can range from clusters of flower-like structures to more wrinkled and crinkly morphologies when combined with materials like graphene oxide. researchgate.net SEM analysis is crucial for determining the homogeneity, phase separation, and surface topography of such composite films, which directly correlate with their mechanical and electronic properties. mdpi.com

Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Self-Assembled Structures

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of nanoscale morphology and the internal structure of P3DDT-based materials. nih.govacs.org TEM is particularly valuable for studying the self-assembly of P3DDT in block copolymers and blends, where it can reveal nanoscopic phase separation and the formation of ordered domains. nih.govresearchgate.net

In block copolymers such as P3DDT-b-poly(2-vinylpyridine) (P3DDT-b-P2VP), TEM images have shown the formation of well-defined lamellar or cylindrical microdomains. mdpi.com The morphology is influenced by the regioregularity of the P3DDT block and the crystallization temperature. mdpi.com Similarly, in blends of poly(3-hexylthiophene) (a related polymer) with fullerene derivatives, energy-filtered TEM (EFTEM) has been used to visualize the nanoscale blend, revealing P3HT fibrous networks and fullerene nanoclusters. nih.gov These detailed morphological insights are critical for understanding and optimizing the performance of P3DDT-based materials in electronic devices. nih.govnih.gov For instance, studies on P3HT-based brush copolymers with poly(D,L-lactide) side chains have used TEM to examine the self-assembled structures in solution, which are driven by the selective solubility of the different polymer blocks. rsc.org

Atomic Force Microscopy (AFM) for Surface Topography and Nanofiber Characterization

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography of P3DDT films at the nanoscale. mdpi.com It provides three-dimensional surface profiles and can reveal features like nanofibrillar structures, which are crucial for the performance of organic electronic devices. researchgate.netnih.gov The phase imaging mode in AFM can distinguish between crystalline and amorphous regions on the polymer film's surface, with stiffer crystalline areas appearing brighter. researchgate.net

Studies on thin films of a random copolymer, poly-(3-hexylthiophene-co-3-dodecylthiophene), have utilized AFM to observe the evolution of surface morphology under different processing conditions, such as thermal and solvent annealing. researchgate.net As-cast films can show folded lamellar structures, which evolve upon annealing. researchgate.net AFM has also been instrumental in confirming the end-on orientation of P3DDT chains in block copolymer thin films, a desirable arrangement for efficient charge transport in vertically operating devices. postech.ac.kr Furthermore, AFM-based techniques have been developed to measure the mechanical properties of single polymer nanofibers, providing critical data for the design of scaffolds and other biomedical devices. nih.govnih.gov

Small-Angle X-ray Scattering (SAXS) for Microdomain Structures and Self-Assembly in Block Copolymers

Small-Angle X-ray Scattering (SAXS) is a key technique for probing the nanoscale structure of materials, providing quantitative information about the size, shape, and arrangement of microdomains over length scales of approximately 1 to 100 nm. sc.edunih.gov It is particularly powerful for characterizing the self-assembled morphologies of block copolymers containing P3DDT. sc.edunih.gov SAXS experiments are sensitive to variations in electron density, allowing for the clear identification of distinct polymer domains. sc.edu

In P3DDT-based block copolymers, such as P3DDT-b-poly(2-vinylpyridine) (P3DDT-b-P2VP) and P3DDT-b-poly(lactic acid) (P3DDT-b-PLA), SAXS has been used to confirm the formation of ordered structures like lamellae and cylinders. mdpi.comosti.gov The scattering profiles from these materials show characteristic peaks whose positions relate to the periodicity and symmetry of the microdomain packing. osti.govmdpi.com For example, time-resolved SAXS can monitor the crystallization process and its interplay with the self-assembled morphology. osti.gov In studies of P3DDT-b-poly(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methylthiophene) (P3DDT-b-P3TEGT), SAXS profiles confirmed well-defined lamellar microdomains in the bulk material. postech.ac.kr

Temperature-Dependent Studies (e.g., FTIR, DSC) for Phase Transitions and Microstructure Evolution

Temperature-dependent studies are crucial for understanding the phase transitions and microstructure evolution in P3DDT. Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy are two primary techniques used for this purpose. rsc.orgyoutube.com

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions such as melting and crystallization. youtube.com For P3DDT, DSC thermograms typically show two distinct endothermic transitions during heating. rsc.org The higher temperature transition, often observed between 140-170 °C, is attributed to the melting of the ordered main polymer chains. rsc.org A lower temperature transition, around 60 °C, has been confirmed to be due to the melting of the dodecyl side chains. rsc.org The thermal behavior, including the transition temperatures, is dependent on factors like the polymer's molecular weight and the length of the alkyl side chain. rsc.org

Temperature-dependent FTIR spectroscopy complements DSC by providing information about changes in molecular vibrations and conformations during phase transitions. ntnu.nonih.govarizona.edu In P3DDT, specific vibrational bands can be correlated with different structural phases. For example, a band at 827 cm⁻¹ has been assigned to a specific crystalline form (form II), while a band at 806 cm⁻¹ is associated with an intermediate phase where the main chains are twisted but the side chains remain ordered. rsc.org By monitoring the intensity of these bands as a function of temperature, a detailed picture of the microstructure evolution can be constructed. rsc.org

The following table summarizes key phase transition temperatures for regioregular P3DDT as identified by DSC.

| Transition | Approximate Temperature Range (°C) | Assignment |

|---|---|---|

| Low Temperature Transition | ~60 | Side Chain Melting |

| High Temperature Transition | ~140-170 | Main Chain Melting (Ordered Phase) |

Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC) or High-Pressure Liquid Chromatography (HPLC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers like P3DDT. wikipedia.orglcms.cz The principle of GPC is to separate polymer molecules based on their hydrodynamic volume in solution. wikipedia.orglcms.cz Larger molecules elute from the chromatography column faster than smaller molecules. lcms.cz

The output from a GPC experiment is a chromatogram that shows the distribution of molecular sizes in the sample. By calibrating the system with polymer standards of known molecular weight (commonly polystyrene standards), the relative molecular weight of the P3DDT sample can be determined. wikipedia.orgep2-bayreuth.de The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. lcms.czep2-bayreuth.de A PDI value close to 1 indicates a narrow molecular weight distribution, suggesting that the polymer chains are of similar length.

For poly(3-alkylthiophene)s, GPC studies have shown that polymerization conditions, such as the applied potential in electrochemical synthesis, can significantly influence the resulting molecular weight. kpi.ua GPC is also essential for confirming the successful synthesis of block copolymers, where a shift in the chromatogram after the addition of a second block indicates an increase in molecular weight. researchgate.net While polystyrene standards are commonly used, for absolute molecular weight determination, GPC can be coupled with other detectors, such as light scattering detectors. jordilabs.comnsf.gov

Below is a table summarizing typical molecular weight data that can be obtained for poly(3-alkylthiophene)s using GPC.

| Parameter | Symbol | Description |

|---|---|---|

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mw | An average molecular weight that is more sensitive to the presence of high molecular weight chains. |

| Polydispersity Index | PDI (or Đ) | A measure of the breadth of the molecular weight distribution (Mw/Mn). |

Charge Transport Mechanisms in P3DDT

Charge transport in conjugated polymers like P3DDT is a complex phenomenon influenced by their molecular structure, morphology, and interactions with other materials. In P3DDT, charge carriers, primarily holes (polarons), move along the polymer chains and hop between adjacent chains or crystalline domains. awardspace.usresearchgate.net

Influence of Regioregularity on Charge Mobility

Regioregularity, the head-to-tail coupling of monomer units during polymerization, significantly impacts the structural order and, consequently, the charge mobility in poly(3-alkylthiophene)s, including P3DDT. Higher regioregularity generally leads to increased polymer backbone planarity and enhanced structural coherence, which in turn reduces grain boundary scattering sites and improves charge carrier mobility. rsc.orgacs.org While studies on P3HT (poly(3-hexylthiophene)) have clearly demonstrated this correlation, the principle extends to other poly(3-alkylthiophene)s with varying side chain lengths, such as P3DDT. rsc.orgdigitellinc.com Defects in regioregularity can introduce static disorder, leading to amplified fluctuations in backbone-backbone distances and a significant decrease in charge-carrier mobility. acs.org

Carrier Mobility Estimation (e.g., from Field-Effect Transistors)

Carrier mobility in P3DDT can be estimated using various techniques, notably from the characteristics of field-effect transistors (FETs). sigmaaldrich.comd-nb.info In FETs based on P3DDT, the polymer acts as a p-type semiconductor, with hole transport being dominant. sigmaaldrich.comd-nb.info Studies utilizing P3DDT in FETs, sometimes in composite with single-walled carbon nanotubes (SWNTs), have reported hole mobilities in the range of 2.4 to 6.4 cm² V⁻¹ s⁻¹. d-nb.info The mobility can be influenced by factors such as the presence of additives and the fabrication method of the polymer film. d-nb.infocore.ac.uk For instance, the friction-transfer technique has been shown to produce well-aligned, highly crystallized P3DDT thin films, leading to enhanced FET characteristics and anisotropic mobility. core.ac.uk

Data from field-effect transistor measurements on P3DDT-based systems:

| System | Additive | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |

| HiPCO:P3DDT FETs | Pristine | 2.4 | d-nb.info |

| HiPCO:P3DDT FETs | 370 µM N-DMBI | 2.7 ± 0.6 | d-nb.info |

| HiPCO:P3DDT FETs | 15 µM BV | 1.3 ± 0.4 | d-nb.info |

| HiPCO:P3DDT FETs | 7.97 mM F4-TCNQ | Up to 6.0 ± 0.7 | d-nb.info |

| P3DDT with FeCl₃ dopant layer (1.5 nm) | FeCl₃ | 48.35 ± 3.11 | researchgate.net |

| P3DDT with FeCl₃ dopant layer (2.5 nm) | FeCl₃ | 177 ± 13.2 | researchgate.net |

Role of Interface Traps and Bulk Properties in Charge Transport

Charge transport in P3DDT is affected by both bulk properties of the polymer film and interface phenomena, including the presence of traps. Traps can impede charge carrier movement, reducing mobility. The morphology of the polymer film, including crystallinity and the presence of amorphous regions, plays a crucial role in determining bulk transport properties. mdpi.comfudan.edu.cn Interface traps, such as those at the interface between the semiconductor layer and the dielectric in a FET, can also significantly influence charge transport characteristics and device performance. researchgate.net Controlling the doping level and minimizing defects at interfaces and within the bulk material are important for optimizing charge transport. researchgate.netrsc.org

Charge Transfer in P3DDT/Fullerene Systems

P3DDT is frequently used as a donor material in bulk heterojunction organic solar cells in combination with fullerene derivatives, which act as electron acceptors. awardspace.usresearchgate.netacs.org Photoinduced charge transfer occurs at the interface between P3DDT and the fullerene, leading to the formation of positive polarons on the polymer backbone and negative radical anions on the fullerene molecule. awardspace.usresearchgate.net These charge carriers are spatially separated, and their dynamics can be studied using techniques like light-induced electron paramagnetic resonance (LEPR). awardspace.usresearchgate.netacs.org Studies have shown that in P3DDT/PCBM (a fullerene derivative) composites, polaron diffusion along the polymer chains and rotation of fullerene ion-radicals are two independent spin dynamics processes with different activation energies. awardspace.us The efficiency of charge transfer and subsequent free charge generation is influenced by the morphology of the blend and the energy levels of the donor and acceptor materials. osti.gov

Impact of Additives (e.g., MWCNT-g-PDDT) on Charge Transport in Perovskite Solar Cells

Additives can be incorporated into P3DDT systems to modify their charge transport properties, particularly in applications like perovskite solar cells (PSCs). Multi-walled carbon nanotubes grafted with poly(this compound) (MWCNT-g-PDDT) have been explored as additives in triple cation perovskite solar cells. researchgate.net The incorporation of such additives can influence the morphology of the perovskite active layer and improve charge transport characteristics, contributing to enhanced photovoltaic performance. researchgate.netmdpi.com Carbon nanotubes, in general, can serve multiple functions in PSCs, including improving charge extraction and transport due to their high conductivity and forming connected networks. mdpi.com

Conductivity and Doping Studies

The conductivity of P3DDT can be significantly altered through doping. Doping involves the introduction of charge carriers into the polymer matrix, typically through chemical oxidation (p-type doping) or reduction (n-type doping). researchgate.net P3DDT can be doped with various agents, such as iodine or FeCl₃, to increase its electrical conductivity. researchgate.netresearchgate.net The level of conductivity achieved depends on the dopant type, concentration, and the morphology of the polymer. researchgate.netkpi.ua Studies on the stability of doped P3DDT have shown that its conductivity can be affected by thermal de-doping at elevated temperatures. researchgate.net The doping process can also influence the structural properties of P3DDT, such as π-stacking, which in turn affects mechanical and electrical properties. kpi.uarsc.org The charge transport mechanism in doped poly(3-alkylthiophene)s, including P3DDT, can be described by models such as variable range hopping, particularly at different temperature ranges. researchgate.net

Data on the effect of doping on P3DDT:

| Property | Undoped P3DDT | Doped P3DDT (FeCl₃) | Reference |

| a-axis dimension (XRD) | Increased | Increased | kpi.ua |

| Inter-ring spacing (XRD) | ~3.9 Å | ~3.7 Å | kpi.ua |

| Elastic Modulus | Low (~50 MPa) | Increased | rsc.org |

| Electrical Conductivity | Low | Increased | researchgate.netkpi.ua |

Electrical Conductivity Measurements (e.g., Four-Probe Conductivity)

Electrical conductivity is a fundamental property characterizing the charge transport capabilities of a material. For conjugated polymers like P3DDT, conductivity can be significantly altered through various treatments, including doping. The four-probe method is a common technique employed to measure the electrical conductivity of thin films and bulk materials, minimizing the effect of contact resistance.

Studies utilizing the four-point probe method have explored the electrical conductivity of P3DDT films. For instance, in the context of organic solar cells, the electrical conductivity of P3DDT thin films was investigated using four-point probes under dark and light radiation conditions. researchgate.net Data from these measurements indicated that the electrical conductivity increased with increasing light intensity and substrate temperature during deposition. researchgate.net

Research on copolymers incorporating this compound has also utilized four-probe conductivity measurements to characterize their electrical properties. tandfonline.com These studies highlight the role of polymerization methods and monomer ratios in influencing conductivity.

Doping Processes (e.g., Iodine Doping) and Their Impact on Conductivity

Doping is a crucial process for tuning the electrical conductivity of conjugated polymers. By introducing oxidizing or reducing agents, charge carriers (polarons or bipolarons) are generated on the polymer backbone, dramatically increasing conductivity. Iodine doping is a widely used method for p-type doping of polythiophenes.

Iodine doping of P3DDT has been investigated to understand its effect on electrical properties and stability. Poly(this compound) prepared by oxidative polymerization and doped with iodine showed significant changes in surface resistivity. researchgate.net The conductivity of P3DDT is greatly affected by doping. researchgate.net For example, iodine doping has been shown to increase the conductivity of other polymer films, attributed partly to the formation of charge-transfer complexes between the polymer chain and the halogen. nih.gov While specific conductivity values for iodine-doped P3DDT were not consistently provided across all sources, studies on similar polyalkylthiophenes like P3HT doped with iodine or other dopants show conductivity increases ranging from orders of magnitude compared to undoped films, reaching values in the range of 10⁻⁸ S/cm to 10⁻⁶ S/cm or even higher depending on the polymer and doping conditions. nih.govaimspress.com

The impact of doping level on conductivity has been studied in related systems, where an optimal dopant concentration can lead to the highest conductivity. aimspress.com

Stability of P3DDT upon Doping and Thermal De-doping